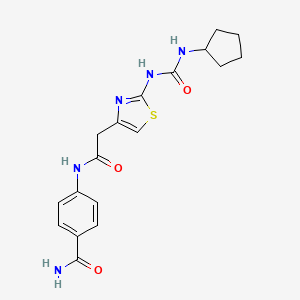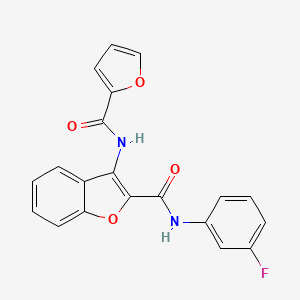![molecular formula C18H14N4OS B2667931 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1396862-63-7](/img/structure/B2667931.png)
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety has been reported . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide and its analogues have shown promising results in antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues have been evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity (Jeankumar et al., 2013).
Corrosion Inhibition
Compounds like this compound have been studied for their potential as corrosion inhibitors. A study on thiazole-based pyridine derivatives demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic environments (Chaitra et al., 2016).
Anticancer Activities
Several studies have explored the potential of thiazole and pyrazole derivatives in cancer treatment. Compounds like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide have been evaluated for their antibacterial, antifungal, and anticancer activities, particularly against breast cancer cells (Senthilkumar et al., 2021).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which are structurally related to this compound, have been synthesized and tested against Mycobacterium tuberculosis. These compounds have shown varied levels of potency compared to standard treatments like pyrazinamide (Gezginci et al., 1998).
Antifungal and Antimicrobial Properties
Compounds with the thiazole-4-carboxamide structure have been synthesized and tested for their antifungal and antimicrobial properties. A study on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety showed promising antimicrobial activities (Gouda et al., 2010).
Insecticidal Applications
Recent research has also explored the use of sulfonamide thiazole derivatives as potential insecticidal agents. These compounds have demonstrated significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Soliman et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-9,11-12H,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYWPTUBCRSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2667851.png)

![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2667854.png)
![4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol](/img/structure/B2667856.png)

![N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2667858.png)
![1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine](/img/structure/B2667859.png)
![7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2667860.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2667861.png)



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)
